4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride
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Overview
Description
4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with a molecular formula of C23H30Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in epigenetic studies, specifically targeting histone demethylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 2-phenylcyclopropylamine with formaldehyde and piperidine to form an intermediate compound. This intermediate is then reacted with 4-carboxybenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of inert atmospheres and controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly histone demethylases.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to epigenetic modifications.
Mechanism of Action
The compound exerts its effects by inhibiting histone demethylases, enzymes that remove methyl groups from histone proteins. This inhibition leads to changes in gene expression, which can have various biological effects. The molecular targets include specific histone residues, and the pathways involved are related to epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
GSK2879552: Another histone demethylase inhibitor with a similar structure and mechanism of action.
4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid: The free base form of the compound.
Uniqueness
Its structure allows for high specificity and potency in targeting these enzymes, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C23H30Cl2N2O2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C23H28N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,21-22,24H,10-16H2,(H,26,27);2*1H |
InChI Key |
QEKGSBZKRLHQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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